

Supercinnamaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Supercinnamaldehyde

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one

Abstract

Supercinnamaldehyde, scientifically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent synthetic organic compound recognized for its significant biological activity. As an analog of cinnamaldehyde, it has garnered interest within the scientific community, particularly for its role as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **supercinnamaldehyde**, with a focus on its molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Supercinnamaldehyde is a derivative of indol-2-one, characterized by the presence of a methyl group at the nitrogen of the indole ring and a 2-oxopropylidene substituent at the 3-position. The "(3E)" designation in its IUPAC name indicates the stereochemistry of the exocyclic double bond.

Table 1: Chemical Identification of **Supercinnamaldehyde**

Identifier	Value
IUPAC Name	(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one[1]
Synonyms	Super cinnamaldehyde, Supercinnamaldehyde
CAS Number	70351-51-8[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ [1]
Molecular Weight	201.22 g/mol [1]
Canonical SMILES	<chem>CC(=O)/C=C/1C2=CC=CC=C2N(C1=O)C</chem>
InChI Key	CZKBLHCEDVWPRN-JXMROGBWSA-N

Physicochemical Properties

Experimentally determined physicochemical data for **supercinnamaldehyde**, such as its melting and boiling points, are not readily available in published literature. Commercial suppliers typically describe it as a crystalline or yellow solid. The following table summarizes computed and available experimental data.

Table 2: Physicochemical Properties of **Supercinnamaldehyde**

Property	Value	Source
Physical State	Crystalline solid	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL	
XLogP3-AA	0.9	Computed
Topological Polar Surface Area	37.4 Å ²	Computed

Spectral Data

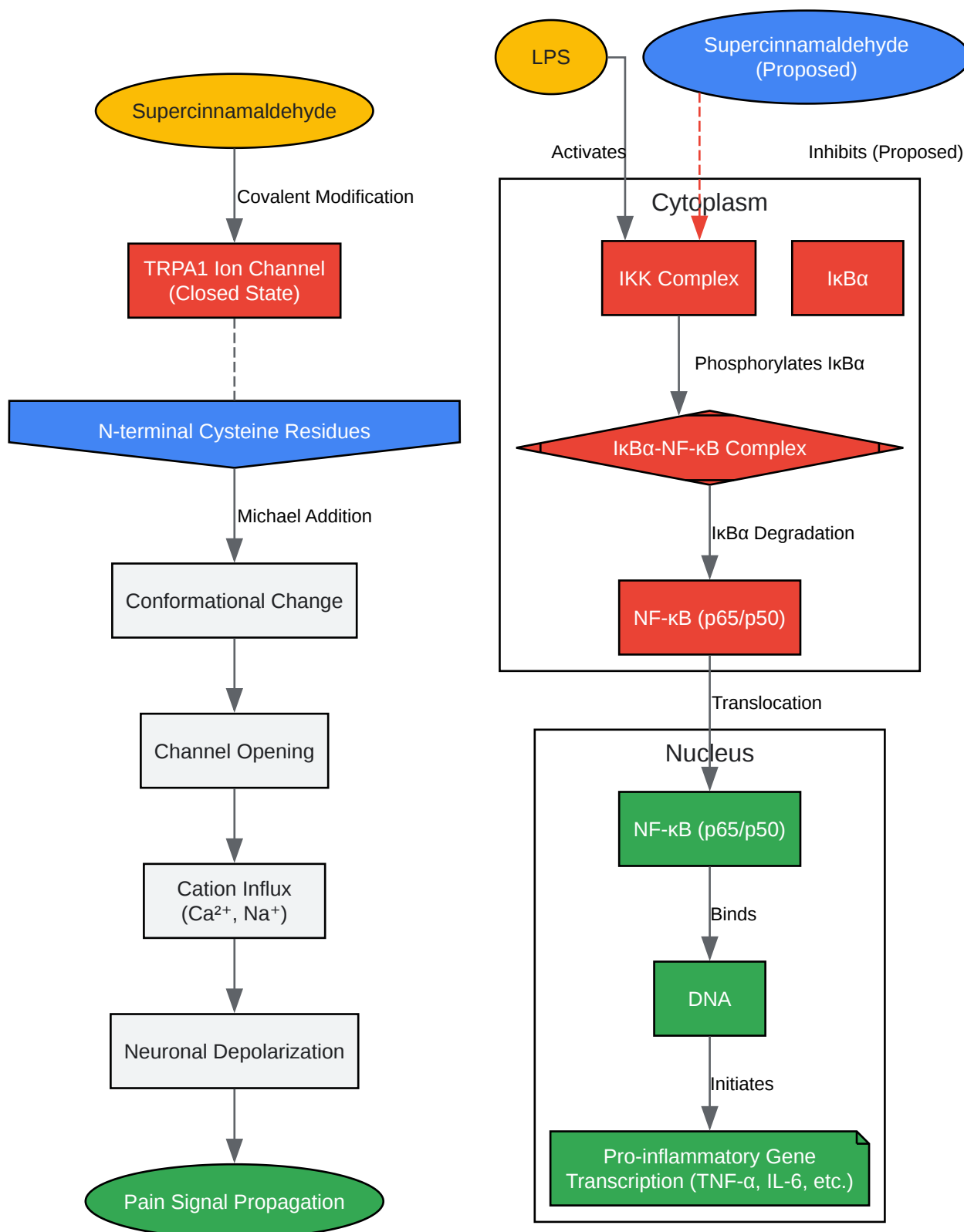
Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **supercinnamaldehyde** are not widely published. Researchers should perform their own spectral analysis for compound verification. For reference, characteristic spectral features of related indole derivatives and cinnamaldehydes are well-documented in chemical literature.

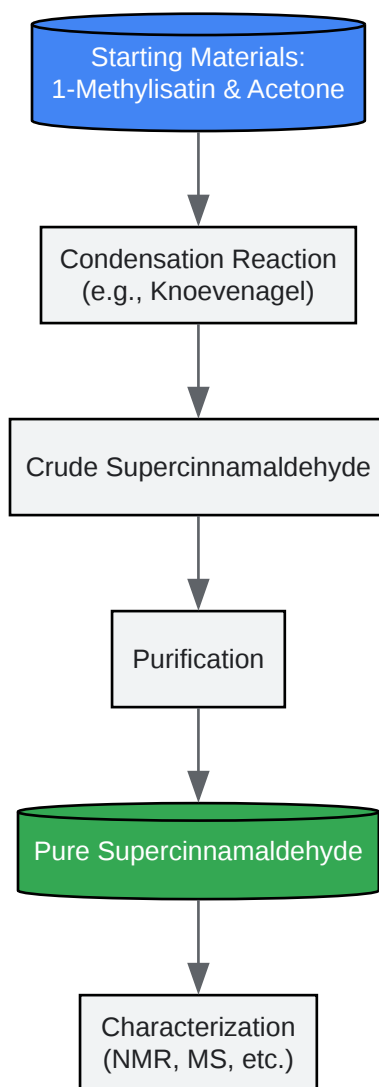
Biological Activity and Mechanism of Action

TRPA1 Channel Activation

The primary and most well-documented biological activity of **supercinnamaldehyde** is its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported half-maximal effective concentration (EC_{50}) of $0.8\ \mu\text{M}$. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.

The mechanism of TRPA1 activation by **supercinnamaldehyde** involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel. As an electrophilic compound, the α,β -unsaturated ketone moiety of **supercinnamaldehyde** acts as a Michael acceptor, reacting with the nucleophilic thiol groups of cysteine residues. This covalent adduction induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx (primarily Ca^{2+} and Na^+), depolarization of the neuron, and the propagation of a pain signal.





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References

- 1. Super cinnamaldehyde | C₁₂H₁₁NO₂ | CID 12480411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The TRPA1 Agonist Cinnamaldehyde Induces the Secretion of HCO₃⁻ by the Porcine Colon - PMC [pmc.ncbi.nlm.nih.gov]
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